molecular formula C15H11ClF3N3 B1680103 NS-638 CAS No. 150493-34-8

NS-638

Cat. No. B1680103
Key on ui cas rn: 150493-34-8
M. Wt: 325.71 g/mol
InChI Key: GXQCVUZORDAARJ-UHFFFAOYSA-N
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Patent
US05314903

Procedure details

To an ice cooled solution of 2-(4-chlorobenzylamino)-5-trifluoromethylaniline hydrochloride (6.74 g, 20 mmol) in DMF (100 ml) and triethylamine (2.8 ml) was added cyanogen bromide (2.75 g, 26 mmol). The ice bath was removed after two hours and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with water and neutralized with an aqueous solution of sodium carbonate (5%). The product was filtered off and purified with activated charcoal and crystallization from ethanol. Yield 2.93 g (45%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-chlorobenzylamino)-5-trifluoromethylaniline hydrochloride
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:21]=[CH:20][C:6]([CH2:7][NH:8][C:9]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:10]=2[NH2:11])=[CH:5][CH:4]=1.[N:22]#[C:23]Br>CN(C=O)C.C(N(CC)CC)C>[NH2:22][C:23]1[N:8]([CH2:7][C:6]2[CH:20]=[CH:21][C:3]([Cl:2])=[CH:4][CH:5]=2)[C:9]2[CH:15]=[CH:14][C:13]([C:16]([F:17])([F:18])[F:19])=[CH:12][C:10]=2[N:11]=1 |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-(4-chlorobenzylamino)-5-trifluoromethylaniline hydrochloride
Quantity
6.74 g
Type
reactant
Smiles
Cl.ClC1=CC=C(CNC2=C(N)C=C(C=C2)C(F)(F)F)C=C1
Name
Quantity
2.75 g
Type
reactant
Smiles
N#CBr
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2.8 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed after two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
purified with activated charcoal and crystallization from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=NC2=C(N1CC1=CC=C(C=C1)Cl)C=CC(=C2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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